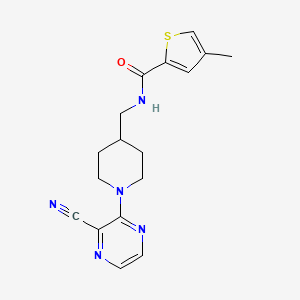

3'-(Methylthio)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propiophenone is an aryl ketone . It is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents . It is used in the preparation of other compounds .

Synthesis Analysis

Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .

Molecular Structure Analysis

Propiophenone has a molecular formula of C9H10O . It is an aryl ketone, which means it contains a carbonyl group (C=O) attached to an aromatic ring .

Chemical Reactions Analysis

In the production of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst . Propiophenone, diethyl ketone, carbon dioxide, and water are the major products .

Physical And Chemical Properties Analysis

Propiophenone is a colorless liquid with a characteristic odor . It has a melting point of 18.6 °C and a boiling point of 218 °C . It is insoluble in water but miscible with organic solvents .

Scientific Research Applications

Electropolymerization and Optoelectronic Properties

Research conducted by Lu et al. (2015) explored the electropolymerization of 3-methylselenophene, a compound related to 3'-(Methylthio)propiophenone. This study highlighted its application in organic electronics, particularly its superior optoelectronic and electrochromic properties, which could be significant in developing advanced electronic materials (Lu et al., 2015).

Synthesis of Polythiophenes and Polyselenophenes

Dian, Barbey, and Decroix (1986) focused on synthesizing polythiophenes and polyselenophenes, where 3'-(Methylthio)propiophenone derivatives could be relevant. These polymers exhibit electrical conductivity and undergo color changes, making them useful in applications like sensors and solar cells (Dian, Barbey, & Decroix, 1986).

Hydrogen Production in Photocatalysis

Tiwari, Mondal, and Pal (2015) reported the use of thiophenothiazine-based dyes, structurally similar to 3'-(Methylthio)propiophenone, in photocatalytic hydrogen production. This indicates the potential of such compounds in renewable energy applications, particularly in efficient water splitting to produce hydrogen (Tiwari, Mondal, & Pal, 2015).

Biosensor Development

Research by Sethuraman et al. (2014) involved the use of a compound related to 3'-(Methylthio)propiophenone in developing a biosensor for detecting catechol, a type of polyphenol. This demonstrates the potential of such compounds in analytical chemistry and environmental monitoring (Sethuraman et al., 2014).

Anti-Inflammatory Agents

Moloney (2001) synthesized a compound based on the structure of 3'-(Methylthio)propiophenone, aiming to explore its potential as an anti-inflammatory agent. This signifies the importance of such compounds in pharmaceutical research and drug development (Moloney, 2001).

Electrochromic Polymers

Sankaran and Reynolds (1997) discussed the synthesis of electrochromic polymers from derivatives of 3'-(Methylthio)propiophenone. These polymers can be used in smart windows and displays, showcasing the material science applications of such compounds (Sankaran & Reynolds, 1997).

Safety and Hazards

Propiophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes serious eye irritation . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-(3-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHVRJVWVYWUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2753953.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)